4-(Azetidinocarbonyl)benzylamine
CAS No.: 923183-92-0
Cat. No.: VC21096434
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 923183-92-0 |
---|---|
Molecular Formula | C11H14N2O |
Molecular Weight | 190.24 g/mol |
IUPAC Name | [4-(aminomethyl)phenyl]-(azetidin-1-yl)methanone |
Standard InChI | InChI=1S/C11H14N2O/c12-8-9-2-4-10(5-3-9)11(14)13-6-1-7-13/h2-5H,1,6-8,12H2 |
Standard InChI Key | BEHJTKLUXOJBTH-UHFFFAOYSA-N |
SMILES | C1CN(C1)C(=O)C2=CC=C(C=C2)CN |
Canonical SMILES | C1CN(C1)C(=O)C2=CC=C(C=C2)CN |
Introduction
Chemical Identity and Structure
4-(Azetidinocarbonyl)benzylamine is characterized by its unique chemical structure, consisting of an azetidine ring connected to a benzyl group through a carbonyl linkage, with an amine group attached to the benzyl moiety. This arrangement creates a molecule with specific spatial and electronic properties that influence its reactivity and potential biological interactions.
Fundamental Properties
The following table summarizes the key chemical identity and physical properties of 4-(Azetidinocarbonyl)benzylamine:
Property | Value |
---|---|
CAS Registry Number | 923183-92-0 |
Molecular Formula | C11H14N2O |
Molecular Weight | 190.24 g/mol |
IUPAC Name | [4-(aminomethyl)phenyl]-(azetidin-1-yl)methanone |
Standard InChI | InChI=1S/C11H14N2O/c12-8-9-2-4-10(5-3-9)11(14)13-6-1-7-13/h2-5H,1,6-8,12H2 |
Standard InChIKey | BEHJTKLUXOJBTH-UHFFFAOYSA-N |
SMILES | C1CN(C1)C(=O)C2=CC=C(C=C2)CN |
The compound belongs to the category of heterocyclic compounds, specifically azetidines, which are saturated four-membered nitrogen-containing rings known for their strain and reactivity. This structural arrangement contributes to its unique chemical behavior and potential applications.
Structural Features
The molecular structure of 4-(Azetidinocarbonyl)benzylamine contains several key functional groups:
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Azetidine ring: A four-membered nitrogen-containing heterocycle that contributes significant ring strain, enhancing reactivity
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Carbonyl group: Connects the azetidine ring to the aromatic phenyl ring
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Benzyl group: Provides a rigid aromatic scaffold
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Primary amine: Located at the terminal position of the benzyl group, offering potential for further functionalization
Chemical Reactivity and Properties
The chemical behavior of 4-(Azetidinocarbonyl)benzylamine is significantly influenced by its structural elements, particularly the strained azetidine ring and the primary amine functionality.
Reactivity Profile
The strain and reactivity of azetidines make them useful intermediates in synthesizing complex molecules. This reactivity is a distinguishing feature of 4-(Azetidinocarbonyl)benzylamine, potentially enabling various transformations that can be exploited in organic synthesis and drug development.
By analogy with benzylamine, the primary amine group in 4-(Azetidinocarbonyl)benzylamine likely participates in typical amine reactions, including:
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Nucleophilic substitution reactions
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Condensation with carbonyl compounds to form imines
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Acylation reactions to form amides
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Reductive amination processes
The presence of the carbonyl group connecting the azetidine ring to the phenyl group may influence the electron distribution within the molecule, potentially affecting the reactivity of both the azetidine and amine functionalities.
Synthetic Methodologies
Related Synthetic Approaches
The synthesis of azetidine-containing compounds has been documented in the literature, providing valuable insights into potential methods for preparing 4-(Azetidinocarbonyl)benzylamine. For instance, densely functionalized azetidine ring systems have been synthesized to create various fused, bridged, and spirocyclic ring systems .
In a parallel reaction approach similar to what might be applied for 4-(Azetidinocarbonyl)benzylamine synthesis, researchers have reported reactions involving benzylamine and aldehydes in the presence of catalysts and bases . Such methodologies could potentially be adapted for the synthesis of 4-(Azetidinocarbonyl)benzylamine or its precursors.
This comparison illustrates how the ring size and structural features might influence the biological behavior of these related compounds.
Research Applications and Significance
Role in Medicinal Chemistry
In medicinal chemistry, 4-(Azetidinocarbonyl)benzylamine represents a valuable scaffold for drug design and development for several reasons:
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Structural novelty: The combination of the azetidine ring with the benzylamine moiety provides a distinctive chemical framework that may offer new binding modes to biological targets
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Synthetic versatility: The functional groups present in the molecule allow for further elaboration to create diverse chemical libraries
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Potential pharmacokinetic advantages: Azetidine-containing compounds often exhibit favorable pharmacokinetic properties, including improved metabolic stability and membrane permeability
Applications in Chemical Research
Beyond medicinal applications, 4-(Azetidinocarbonyl)benzylamine has potential utility in various areas of chemical research:
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As a building block in complex organic synthesis
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As a model compound for studying reaction mechanisms involving azetidines
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In the development of new methodologies for heterocyclic chemistry
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As a precursor for materials with specialized properties
Analytical Characterization
Spectroscopic Identification
The structural characterization of 4-(Azetidinocarbonyl)benzylamine can be accomplished using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR: Would show characteristic signals for the azetidine ring protons (typically between 1.5-4.0 ppm), aromatic protons (6.5-8.0 ppm), and primary amine protons (typically broad signal around 1.5-2.0 ppm)
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¹³C-NMR: Would display characteristic signals for the carbonyl carbon (typically around 170 ppm), aromatic carbons (120-140 ppm), and azetidine ring carbons (20-50 ppm)
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Infrared (IR) Spectroscopy:
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Expected to show characteristic bands for the carbonyl group (approximately 1650-1700 cm⁻¹)
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Primary amine N-H stretching (approximately 3300-3500 cm⁻¹)
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Aromatic C-H stretching (approximately 3000-3100 cm⁻¹)
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Mass Spectrometry:
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Molecular ion peak at m/z 190 corresponding to the molecular weight
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Fragmentation patterns likely involving cleavage at the carbonyl linkage and within the azetidine ring
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Chromatographic Analysis
For purification and analysis, various chromatographic techniques would be applicable:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase conditions using C18 columns would likely be effective
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UV detection at wavelengths corresponding to the aromatic ring absorption (approximately 254 nm)
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Thin-Layer Chromatography (TLC):
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Visualization using UV light and standard amine-detecting reagents like ninhydrin
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Various mobile phase systems including ethyl acetate/hexane mixtures or methanol/dichloromethane combinations
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Future Research Directions
Challenges and Opportunities
The development and application of 4-(Azetidinocarbonyl)benzylamine face both challenges and opportunities:
Challenges:
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Limited documented research on its specific properties and biological activities
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Potential synthetic difficulties due to the strained azetidine ring
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Need for comprehensive toxicological and pharmacokinetic evaluation
Opportunities:
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Novel structural scaffold for drug discovery programs
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Potential applications in areas beyond pharmaceuticals, such as materials science or catalysis
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Contribution to fundamental understanding of azetidine chemistry and reactivity
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